Diphenyl{2-[(phenylamino)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(phenylamino)methyl]phenyl}methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions that favor the formation of the desired product . The reaction conditions often include the use of strong bases and electron-attracting substituents to activate the aryl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diphenyl{2-[(phenylamino)methyl]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzene ring via a methylene group.
Diphenylmethanol: Similar structure but lacks the phenylamino group.
Uniqueness
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and potential biological activity. This differentiates it from simpler aromatic alcohols and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
28505-05-7 |
---|---|
Molecular Formula |
C26H23NO |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[2-(anilinomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C26H23NO/c28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)25-19-11-10-12-21(25)20-27-24-17-8-3-9-18-24/h1-19,27-28H,20H2 |
InChI Key |
LCMFVRMORNJXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3CNC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.